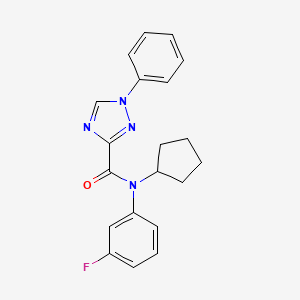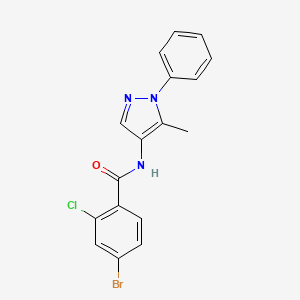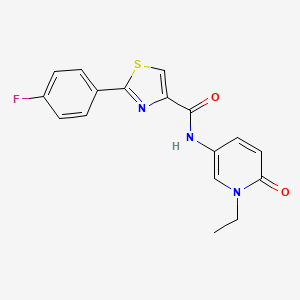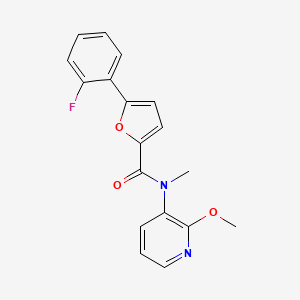
N-cyclopentyl-N-(3-fluorophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N-(3-fluorophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-cyclopentyl-N-(3-fluorophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide acts as a selective and potent inhibitor of GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, which can have a calming and anxiolytic effect.
Biochemical and Physiological Effects:
This compound has been shown to increase brain levels of GABA, which can have a calming and anxiolytic effect. It has also been shown to reduce the severity and frequency of seizures in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopentyl-N-(3-fluorophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide is its high selectivity and potency for GABA-AT inhibition, which allows for precise modulation of GABA levels in the brain. However, one limitation is that the effects of this compound on GABA levels may vary depending on the specific brain region and neuronal population being studied.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopentyl-N-(3-fluorophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide. One area of interest is the potential use of this compound as a treatment for anxiety disorders, such as generalized anxiety disorder and post-traumatic stress disorder. Another area of interest is the potential use of this compound in combination with other drugs, such as benzodiazepines, to enhance their anxiolytic effects. Additionally, further research is needed to better understand the effects of this compound on GABA levels in different brain regions and neuronal populations.
Synthesemethoden
The synthesis of N-cyclopentyl-N-(3-fluorophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide involves a multi-step process that starts with the reaction of cyclopentylmagnesium bromide with 3-fluorobenzaldehyde to form the corresponding alcohol. This alcohol is then converted to the corresponding tosylate, which is reacted with sodium azide to form the triazole ring. The final step involves the reaction of the triazole with 3-aminophenylboronic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N-(3-fluorophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety disorders, and substance use disorders. It has been shown to increase brain levels of GABA, a neurotransmitter that plays a key role in regulating neuronal excitability and anxiety.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N-(3-fluorophenyl)-1-phenyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c21-15-7-6-12-18(13-15)25(17-10-4-5-11-17)20(26)19-22-14-24(23-19)16-8-2-1-3-9-16/h1-3,6-9,12-14,17H,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAVBWMRYSILOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(C2=CC(=CC=C2)F)C(=O)C3=NN(C=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-3-chloro-4-fluoroaniline](/img/structure/B7663416.png)
![1-(2-methylphenyl)-N-[1-[(4-methylphenyl)methyl]-2-oxopyridin-3-yl]pyrazole-4-carboxamide](/img/structure/B7663422.png)

![7-methoxy-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7663436.png)

![(2R)-2-[(2,6-dimethyloxan-4-yl)amino]-3-phenylpropan-1-ol](/img/structure/B7663459.png)
![3-[[[1-(2-Chlorophenyl)pyrazol-3-yl]amino]methyl]-4-fluorobenzonitrile](/img/structure/B7663460.png)
![methyl (2R)-2-[(3-bromo-5-methylbenzoyl)amino]propanoate](/img/structure/B7663480.png)

![N,5-dimethyl-1-(4-methylphenyl)-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7663492.png)
![2-(difluoromethoxy)-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7663501.png)
![(2R)-2-(imidazo[1,2-a]pyridin-3-ylmethylamino)-3-phenylpropan-1-ol](/img/structure/B7663504.png)
![N-[3-[acetyl(methyl)amino]phenyl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7663505.png)

